5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
The compound “5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde” is likely an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1,1-Difluoroethyl)” part of the name suggests that a difluoroethyl group is attached to the 5-position of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include an oxazole ring with a difluoroethyl group attached at the 5-position and a carbaldehyde group (also known as a formyl group) at the 3-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of oxazoles and aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of the oxazole ring, the difluoroethyl group, and the carbaldehyde group, this compound is likely to be polar and may have the ability to form hydrogen bonds .Scientific Research Applications
Antimicrobial and Antioxidant Potential
Research by Bhat et al. (2016) involved the synthesis of a series of compounds through a Vilsmeier–Haack reaction approach, showcasing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated in vitro for their antibacterial, antifungal, and antioxidant properties. Some displayed significant antimicrobial activities, and their antibacterial potential was further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthesis of 5-Oxazolecarbaldehydes
Beccalli et al. (2008) developed a method for the direct synthesis of 2-substituted 5-oxazolecarbaldehydes via intramolecular reaction of propargylamides. This process, facilitated by Pd(II) salts, offers a valuable synthetic pathway to 5-oxazolecarbaldehydes, presenting an alternative to the often unsatisfactory formylation on oxazole rings in terms of regioselectivity and yields (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).
Preparation of 2,5-Disubstituted-1,3-Oxazoles
Williams and Fu (2010) presented a methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles, employing deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This approach facilitates the formation of a C-5 carbanion, reactive with various electrophiles, and enables access to cross-coupling reactions. This general route significantly contributes to the synthesis of 2,5-disubstituted-1,3-oxazoles, highlighting its utility in organic synthesis (Williams & Fu, 2010).
Future Directions
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGHQGUBLDAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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